(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-[[(3R)-pyrrolidin-3-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2/t9-/m1/s1 |
InChI Key |
DZFGWNNSHNOGPV-SECBINFHSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CCNC2 |
Canonical SMILES |
C1CCN(C1)CC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One industrially relevant method involves the reductive amination of pyrrolidine derivatives with formaldehyde under catalytic hydrogenation conditions. This method is adapted from processes used to prepare related pyrrolidine compounds such as 1-methylpyrrolidin-3-ol, which share structural similarities with the target compound.
Step A: The starting pyrrolidine derivative (e.g., 3-pyrrolidinylmethanol or a pyrrolidine ring bearing a suitable leaving group) is reacted with formaldehyde in the presence of a metal catalyst (commonly palladium or nickel catalysts) under hydrogen atmosphere. The formaldehyde amount is controlled between 1 to 5 moles per mole of starting material to optimize yield.
Step B: The reaction mixture is further treated with a secondary amine such as pyrrolidine itself, along with hydrogen and metal catalyst, to facilitate the formation of the (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine through reductive amination. The catalyst is then removed, and the product is purified by distillation or crystallization.
This approach allows for industrial-scale synthesis with good yields and stereoselectivity, especially when chiral catalysts or chiral auxiliaries are employed to favor the (3R) enantiomer.
Chiral Resolution and Purification
Given the chiral nature of the compound, obtaining the (3R) enantiomer with high purity is critical. Methods include:
Crystallization of diastereomeric salts: The free base can be converted to salts with chiral acids (e.g., tartaric acid derivatives), followed by selective crystallization to enrich the (3R) isomer.
Chromatographic separation: High-performance liquid chromatography (HPLC) using chiral stationary phases can separate enantiomers effectively, though this is more suited for small-scale or analytical purposes.
Enzymatic resolution: Utilizing enzymes that selectively react with one enantiomer to leave the other intact is another approach, though less commonly reported for this compound.
Alternative Synthetic Routes
Other synthetic routes reported in literature for related pyrrolidine derivatives that may be adapted include:
Ring-closure reactions: Starting from linear diamines or amino alcohols, intramolecular cyclization under acidic or basic conditions can form the pyrrolidine rings.
Nucleophilic substitution: Using halogenated pyrrolidine derivatives reacting with pyrrolidine nucleophiles under controlled conditions to form the methylene bridge.
However, these methods are less common for the specific this compound due to challenges in stereocontrol and yield.
- Data Table: Summary of Preparation Methods
The reductive amination method is favored for industrial preparation due to its operational simplicity, scalability, and ability to produce the (3R) enantiomer with high stereoselectivity when chiral catalysts or auxiliaries are used.
Purification via diastereomeric salt crystallization remains a robust method to enhance enantiomeric purity post-synthesis, especially when catalyst enantioselectivity is insufficient.
Analytical methods such as chiral HPLC are indispensable for monitoring enantiomeric excess and ensuring product quality.
The choice of solvent, temperature, and catalyst significantly affects yield and stereoselectivity. For example, polar aprotic solvents and mild hydrogen pressures favor higher selectivity.
No single method dominates exclusively; often, a combination of synthetic and purification steps is optimized depending on scale and purity requirements.
The preparation of this compound is primarily achieved via reductive amination of suitable pyrrolidine derivatives with formaldehyde under catalytic hydrogenation conditions, followed by purification steps to ensure stereochemical purity. This approach is supported by industrial patents and literature, demonstrating its efficacy and scalability. Complementary purification techniques such as diastereomeric salt crystallization and chiral chromatography are employed to achieve high enantiomeric purity required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines .
Scientific Research Applications
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
N-methylpyrrolidine: Features a methyl group attached to the nitrogen atom.
Pyrrolidin-2-one: Contains a carbonyl group at the second position of the pyrrolidine ring.
Uniqueness
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine is unique due to its chiral nature and the presence of a pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine, a compound characterized by its pyrrolidine scaffolds, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Structural Characteristics
The compound features two pyrrolidine rings, which contribute to its conformational flexibility and potential interactions with biological targets. The stereochemistry of the (3R) configuration is crucial for its biological efficacy, influencing binding affinity and selectivity towards various receptors and enzymes.
1. Kinase Inhibition
Research indicates that derivatives of pyrrolidine can exhibit selective inhibition against kinases, which are critical in various signaling pathways. For instance, certain pyrrolidine derivatives have shown nanomolar activity against casein kinase 1 (CK1) isoforms, highlighting their potential in targeting cancer pathways .
2. Antimicrobial Properties
Pyrrolidine-based compounds have demonstrated significant antimicrobial activity. A recent study reported that derivatives with specific substitutions showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, outperforming traditional antibiotics like vancomycin . The minimal inhibitory concentrations (MICs) for these compounds were notably lower than those of established treatments.
| Compound | MIC against MRSA | MIC against MSSA |
|---|---|---|
| Pyrrolidine Derivative A | 0.13 μg/mL | 0.125 μg/mL |
| Vancomycin | 0.5–1 μg/mL | 1 μg/mL |
3. Anti-inflammatory Effects
Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties. Studies show that specific compounds exhibit comparable efficacy to indomethacin, a widely used anti-inflammatory drug, with effective doses (ED50) in the range of 8–11 μM . These compounds selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile.
Structure-Activity Relationships (SAR)
Understanding the relationship between structure and activity is vital for optimizing the biological properties of pyrrolidine derivatives. Modifications at the 3-position of the pyrrolidine ring can significantly influence binding affinity and selectivity:
- Substituents : Electron-donating groups enhance binding to target proteins.
- Stereochemistry : The (3R) configuration is often associated with increased potency in receptor binding assays.
Case Study 1: Cancer Treatment
In a study focused on breast cancer treatment, a specific (3R)-methylpyrrolidine derivative was identified as a selective estrogen receptor α antagonist. This compound not only inhibited tumor growth but also induced degradation of the receptor, showcasing dual mechanisms of action .
Case Study 2: Antibacterial Activity
Another study highlighted the development of novel pyrrolidine derivatives that exhibited potent activity against multidrug-resistant bacterial strains. The research emphasized the importance of structural modifications to enhance efficacy and reduce toxicity .
Q & A
Q. What are the key synthetic routes for (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine, and what reaction conditions are critical for stereochemical control?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as:
- Ring formation : Cyclization of precursors using NaH/MeI in THF at 0°C to room temperature (rt) to construct the pyrrolidine backbone .
- Functionalization : Coupling reactions with reagents like DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM) or dimethylformamide (DMF) to introduce substituents .
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic cleavage (e.g., HCl/dioxane) .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to ensure the (3R)-configuration .
Q. How can the stereochemistry and purity of this compound be rigorously characterized?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., Cu Kα radiation) resolves absolute stereochemistry, as demonstrated for pyrrolidine derivatives .
- Chiral HPLC : Use of columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers and assess enantiomeric excess .
- Spectroscopy : H/C NMR to confirm proton environments and F NMR (if applicable); IR for functional group verification .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .
- Recrystallization : Use of solvents like ethanol/water or THF/hexane to obtain high-purity crystals .
- Distillation : Short-path distillation under reduced pressure for low-molecular-weight intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., fluorinated groups, methoxymethyl) to the pyrrolidine ring to modulate lipophilicity and target binding .
- Bioisosteric replacement : Replace pyrrolidine with piperidine or morpholine rings to assess conformational flexibility and activity .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or GPCRs, validated by enzymatic assays (e.g., IC determination) .
Q. What experimental approaches can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Metabolic stability tests : Use liver microsomes or hepatocytes to evaluate if discrepancies arise from compound degradation .
- Target profiling : Broad-spectrum kinase or receptor panels to identify off-target effects influencing activity .
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADME prediction : Tools like SwissADME or ADMETLab to estimate absorption, distribution, and CYP450 metabolism risks .
- MD simulations : GROMACS or AMBER for assessing membrane permeability (e.g., blood-brain barrier penetration) .
- QSAR models : Regression analysis of logP, polar surface area, and hydrogen-bonding capacity to correlate with bioavailability .
Q. What strategies optimize enantioselective synthesis of this compound for scalable production?
- Methodological Answer :
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) in hydrogenation or alkylation reactions .
- Dynamic kinetic resolution : Racemization of undesired enantiomers during synthesis using enzymes or metal catalysts .
- Process intensification : Continuous-flow reactors to enhance yield and reduce reaction times for key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
